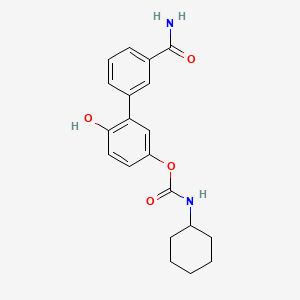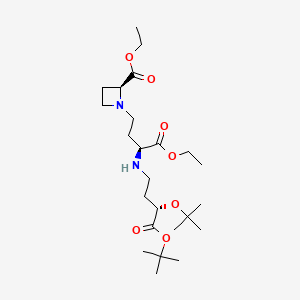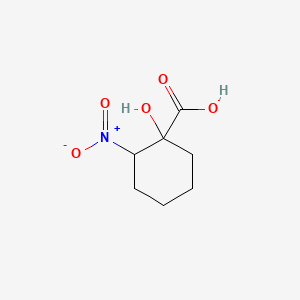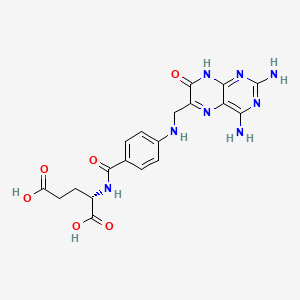
Corticosteron-21-Carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corticosterone, also known as 17-deoxycortisol and 11β,21-dihydroxyprogesterone, is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . Corticosterone 21-Carboxylic Acid is a derivative of corticosterone .
Synthesis Analysis
The synthesis of corticosteroids like Corticosterone 21-Carboxylic Acid involves complex biochemical pathways. The protein precipitation of serum samples is achieved via adding acetonitrile, while the derivatization of endogenous steroid hormones in serum samples after protein precipitation is performed using 2-hydrazinopyridine as a derivatization reagent .Molecular Structure Analysis
The molecular formula of Corticosterone 21-Carboxylic Acid is C21H28O5 . The structure of a carboxylic acid contains a hydroxyl group attached to a carbonyl carbon . Due to the electronegativity of the oxygen atom, this functional group can undergo ionization and discharge a proton .Chemical Reactions Analysis
The α-carbon belonging to a carboxylic acid can easily be halogenated via the Hell-Volhard-Zelinsky reaction. These compounds can be converted into amines using the Schmidt reaction. A carboxylic acid can be reduced to an alcohol by treating it with hydrogen to cause a hydrogenation reaction .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The general formula of a carboxylic acid is R-COOH, where COOH refers to the carboxyl group, and R refers to the rest of the molecule to which this group is attached .Wirkmechanismus
Target of Action
Corticosterone 21-Carboxylic Acid is a derivative of corticosterone, a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . Its primary targets include the Corticosteroid 11-beta-dehydrogenase isozyme 1 , Nuclear receptor coactivator 1 , and the Mineralocorticoid receptor . These targets play crucial roles in the regulation of energy, immune reactions, and stress responses .
Mode of Action
Corticosterone 21-Carboxylic Acid interacts with its targets by acting as a substrate for the Corticosteroid 11-beta-dehydrogenase isozyme 1 . This interaction leads to changes in the regulation of energy, immune reactions, and stress responses .
Biochemical Pathways
Corticosterone 21-Carboxylic Acid affects the steroidogenic pathway, which is a series of biochemical reactions that produce steroids from cholesterol . It is an intermediate in the steroidogenic pathway from pregnenolone to aldosterone . Under PPAR activation, the classic reductive metabolic pathway of corticosterone is suppressed, and an alternative oxidative pathway is uncovered that leads to the sequential oxidation on carbon 21 resulting in HDOPA .
Pharmacokinetics
It is known that corticosterone, the parent compound, has modest but significant activities as a mineralocorticoid and a glucocorticoid
Result of Action
It is known that corticosterone, the parent compound, is involved in the regulation of energy, immune reactions, and stress responses
Action Environment
The action, efficacy, and stability of Corticosterone 21-Carboxylic Acid can be influenced by various environmental factors. For instance, UV-B stimulation on the skins of certain amphibians seems to cause the internal generation of corticosterone
Vorteile Und Einschränkungen Für Laborexperimente
The use of Corticosterone 21-Carboxylic Acid in laboratory experiments has several advantages. The hormone is relatively easy to synthesize, and can be used to study a variety of physiological processes. In addition, Corticosterone 21-Carboxylic Acid is a relatively stable molecule and can be stored for long periods of time without degradation. However, there are some limitations to its use. The hormone is not very soluble in water, and therefore must be dissolved in an organic solvent before use. In addition, the hormone is not very stable in the presence of light or heat, and must be stored in a dark, cool environment.
Zukünftige Richtungen
The use of Corticosterone 21-Carboxylic Acid in laboratory experiments has the potential to provide insight into a variety of physiological processes. Future research could focus on the role of Corticosterone 21-Carboxylic Acid in the regulation of energy metabolism and stress response. In addition, research could focus on the role of Corticosterone 21-Carboxylic Acid in the regulation of the immune system and inflammation. Finally, research could focus on the potential therapeutic applications of Corticosterone 21-Carboxylic Acid, such as its use in the treatment of stress-related disorders.
Synthesemethoden
Corticosterone 21-Carboxylic Acid is synthesized in the adrenal cortex by the enzyme 21-hydroxylase. The enzyme is encoded by the CYP21A2 gene and catalyzes the conversion of progesterone to Corticosterone 21-Carboxylic Acid. The reaction is a two-step process that involves the hydroxylation of progesterone at the 21-position followed by the cleavage of the side chain. The reaction is catalyzed by two different forms of 21-hydroxylase, CYP21A1 and CYP21A2.
Wissenschaftliche Forschungsanwendungen
Neuroprotektive Effekte
Corticosteron-21-glucosid, ein Biokonversionsprodukt von Corticosteron, hat sich gezeigt, dass es im Vergleich zu Corticosteron stärkere neuroprotektive Wirkungen gegen H2O2-induzierten Zelltod und reaktive Sauerstoffspezies (ROS) aufweist . Dies deutet darauf hin, dass die Glucosylierung von Corticosteron möglicherweise zur Entwicklung neuer neuroprotektiver Wirkstoffe verwendet werden könnte .
Steroidogenese-Forschung
Corticosteron spielt eine entscheidende Rolle im Prozess der Steroidogenese, bei dem Steroide synthetisiert werden . Das Verständnis des komplexen Prozesses der Steroidogenese, der an der Cortisol- und Aldosteron-Biosynthese beteiligt ist, kann wichtige Einblicke in die Pathophysiologie von Nebennierenrindenstörungen liefern .
Nebennierenrindendysfunktionsstudien
Corticosteron ist an der Regulation verschiedener physiologischer Prozesse beteiligt, darunter Stoffwechsel, Immunantwort und Stressantwort . Daher kann es in der Forschung verwendet werden, um die Dysfunktion der Nebennierenrinde zu verstehen und die Entwicklung gezielter Therapien zur Linderung der damit verbundenen Symptome zu informieren .
Antioxidative Kapazitätsstudien
Hohe Dosen von Corticosteron können schädlich sein, aber Ascorbinsäure (Asc) hat sich gezeigt, dass sie das Knochenmark vor der zytotoxischen Wirkung transienter Erhöhung des Corticosterons schützt . Dies deutet darauf hin, dass Asc möglicherweise als Antioxidans gegen ROS verwendet werden könnte, das durch die Exposition gegenüber Röntgenstrahlen und Corticosteron erzeugt wird .
Endokrine Disruptionsforschung
Endokrine Disruptoren, wie Phthalate, Bisphenole und Pestizide, beeinflussen die Entwicklung der Nebennierenrinde oder die Steroidogenese und verursachen so eine Dysfunktion der Nebennierenrinde . Corticosteron kann in der Forschung verwendet werden, um die Auswirkungen dieser endokrinen Disruptoren zu verstehen
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Corticosterone 21-Carboxylic Acid involves the conversion of Corticosterone to Corticosterone 21-Propionate, followed by hydrolysis to obtain Corticosterone 21-Carboxylic Acid.", "Starting Materials": [ "Corticosterone", "Propionic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Corticosterone is reacted with propionic anhydride and pyridine in methanol to obtain Corticosterone 21-Propionate.", "Step 2: Corticosterone 21-Propionate is then hydrolyzed using sodium hydroxide in methanol to obtain Corticosterone 21-Carboxylic Acid.", "Step 3: The product is then extracted using diethyl ether and purified using hydrochloric acid." ] } | |
CAS-Nummer |
33762-00-4 |
Molekularformel |
C21H28O5 |
Molekulargewicht |
360.45 |
IUPAC-Name |
2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H28O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-17,23H,3-8,10H2,1-2H3,(H,25,26)/t13-,14-,15+,16-,17+,20-,21-/m0/s1 |
InChI-Schlüssel |
JBTKFLIEKACQQE-VHKLNFGVSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C(=O)O)C)O |
Synonyme |
(11β)-11-Hydroxy-3,20-dioxo-pregn-4-en-21-oic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



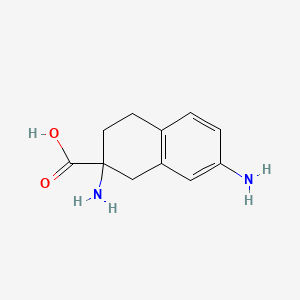

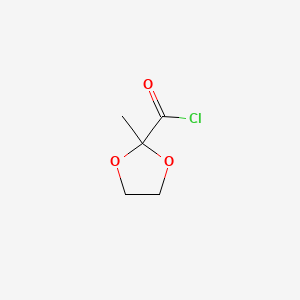
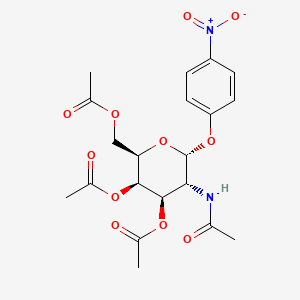

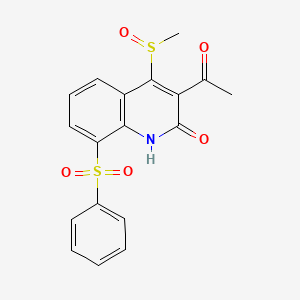

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)

